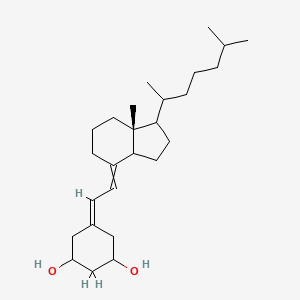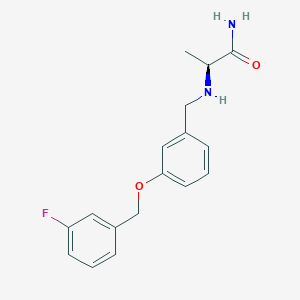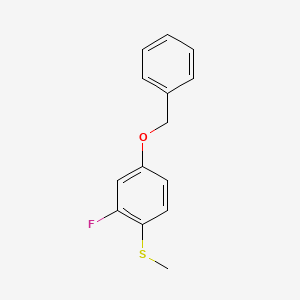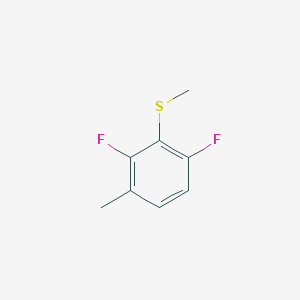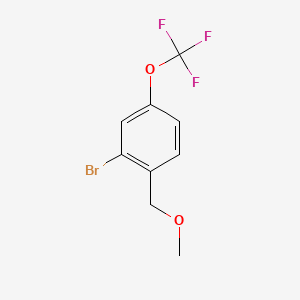
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(methoxymethyl)-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1-(methoxymethyl)-4-(trifluoromethoxy)benzene, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
作用机制
The mechanism of action of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the methoxymethyl group can improve solubility and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or conjugation with other molecules.
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-3-trifluoromethoxy-benzene: Similar structure but lacks the methoxymethyl group.
2-Bromo-1-(methoxymethyl)-3-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-1-(methoxymethyl)-4-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The trifluoromethoxy group imparts high electronegativity and lipophilicity, while the methoxymethyl group enhances solubility and reactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
属性
分子式 |
C9H8BrF3O2 |
|---|---|
分子量 |
285.06 g/mol |
IUPAC 名称 |
2-bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-6-2-3-7(4-8(6)10)15-9(11,12)13/h2-4H,5H2,1H3 |
InChI 键 |
HLKGXFWBSUVQFV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=C(C=C(C=C1)OC(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


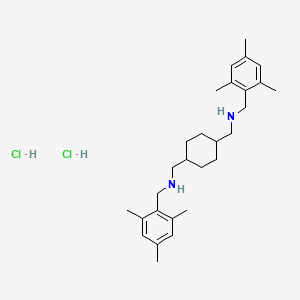
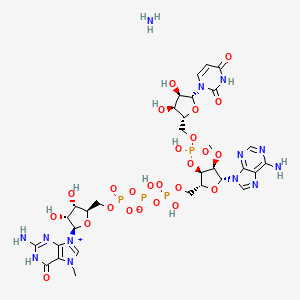
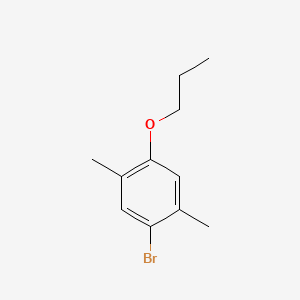
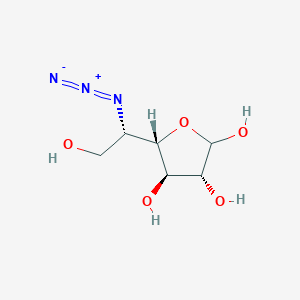
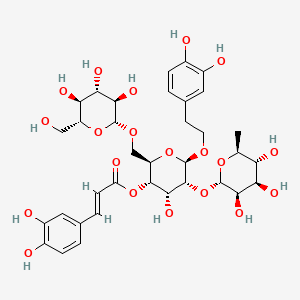
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
